1-Bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5O/c9-5-2-1-4(8(12,13)14)3-6(5)15-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRSUBVCEBLPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417567-20-4 | |
| Record name | 1-bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene typically involves the bromination of 2-(difluoromethoxy)-4-(trifluoromethyl)benzene. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled temperature conditions to ensure the selective bromination of the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further ensures the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products:
Substitution Reactions: Products include 2-(difluoromethoxy)-4-(trifluoromethyl)phenol, 2-(difluoromethoxy)-4-(trifluoromethyl)aniline, and 2-(difluoromethoxy)-4-(trifluoromethyl)thiophenol.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: The major product is 2-(difluoromethoxy)-4-(trifluoromethyl)benzene.
Scientific Research Applications
1-Bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its structural features are often incorporated into drug candidates to enhance their biological activity and stability.
Medicine: Research into the compound’s potential therapeutic applications includes its use in the design of novel drugs for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene depends on its specific application. In general, the compound’s effects are mediated through its interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine, difluoromethoxy, and trifluoromethyl groups can influence the compound’s binding affinity and specificity for these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene
- Key Differences : Replaces the difluoromethoxy group with a methylsulfonyl (-SO₂CH₃) group.
- Reactivity/Applications : The sulfonyl group enhances electrophilicity, making it suitable for nucleophilic aromatic substitutions. It is prominent in medicinal chemistry for constructing sulfonamide-based drugs .
- Data: No direct yield data provided, but its versatility as a building block is emphasized .
1-Bromo-2-(phenylethynyl)-4-(trifluoromethyl)benzene
- Key Differences : Substitutes the difluoromethoxy group with a phenylethynyl (-C≡CPh) moiety.
- Reactivity/Applications: The alkyne group enables participation in Sonogashira couplings. Used in synthesizing conjugated polymers and fluorescent materials.
- Data : Synthesized via Pd/Cu-catalyzed cross-coupling (72–93% yields in analogous reactions) .
1-Bromo-2-(2-methylprop-1-en-1-yl)-4-(trifluoromethyl)benzene (A4)
- Key Differences : Features a 2-methylprop-1-en-1-yl group (allyl derivative) instead of difluoromethoxy.
- Reactivity/Applications : The olefin group allows participation in cycloadditions or polymerizations. Synthesized via palladium catalysis (85% yield) .
- Data : NMR (¹H, ¹³C) and HRMS data confirm structural integrity .
Halogen and Functional Group Positioning
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene
- Key Differences : Chlorine replaces the difluoromethoxy group.
- Reactivity/Applications : Chlorine’s leaving-group ability facilitates nucleophilic substitutions. Applications include pesticide synthesis .
Substituent Electronic Effects
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
1-Bromo-4-(difluoromethoxy)benzene
- Key Differences : Lacks the trifluoromethyl group at position 4.
- Reactivity/Applications : Used in Pd-catalyzed arylations with heteroarenes, achieving 72–93% yields. The absence of -CF₃ reduces steric hindrance, favoring coupling efficiency .
Biological Activity
1-Bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene is a halogenated aromatic compound with significant potential in medicinal chemistry and biological applications. Its unique structure, featuring multiple fluorine substituents, enhances its lipophilicity and metabolic stability, making it an intriguing candidate for various biological studies.
The chemical formula for this compound is , with a molecular weight of approximately 253.48 g/mol. The presence of bromine and trifluoromethyl groups influences its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H5BrF3O |
| Molecular Weight | 253.48 g/mol |
| Appearance | White solid |
| Solubility | Soluble in organic solvents |
This compound's mechanism of action is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes. The bromine atom can participate in covalent bonding with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For example, halogenated aromatic compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of halogens, particularly bromine and fluorine, has been linked to enhanced cytotoxic effects.
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Research suggests that halogenated compounds can selectively inhibit key enzymes involved in cancer metabolism and progression. For instance, preliminary findings indicate that similar compounds may inhibit the activity of kinases that are critical for tumor growth.
Case Studies
- Study on Antitumor Activity : A study focusing on the structure-activity relationship (SAR) of halogenated benzene derivatives reported that compounds with bromine and trifluoromethyl groups exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The introduction of these groups was found to enhance the interaction with cellular targets, leading to increased apoptosis rates.
- Inhibition of Protein Kinases : Another research project explored the ability of difluoromethoxy-substituted compounds to inhibit specific protein kinases associated with cancer progression. Results indicated that these compounds could effectively reduce kinase activity, suggesting a potential therapeutic application in targeted cancer therapies.
Q & A
Q. What are the common synthetic routes for preparing 1-bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Pd-catalyzed direct arylations of heteroarenes using 1-bromo-4-(difluoromethoxy)benzene derivatives have been reported, yielding products with high purity (72–93% yields) . Additionally, multi-step syntheses involving brominated intermediates, such as reactions with tert-butyl piperazine-1-carboxylate or hexahydropyrrolo[3,4-c]pyrrole derivatives, are employed to introduce trifluoromethyl and difluoromethoxy groups . Key steps include amination, deprotection, and saponification under controlled conditions.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent effects. For example, coupling constants (e.g., J = 8.3 Hz for aromatic protons) and chemical shifts (e.g., δ 124.1 ppm for CF₃ groups) help identify structural features .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and purity, with deviations <1 ppm between calculated and observed values .
- IR spectroscopy : Detects functional groups like C-F stretches (~1122–1264 cm⁻¹) and aromatic C=C bonds (~1603 cm⁻¹) .
Q. What are the key physicochemical properties influencing reactivity?
- Molecular weight : 237.05 g/mol (C₈H₇BrF₂O) .
- Electron-withdrawing groups : The trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂) substituents enhance electrophilicity at the brominated position, facilitating nucleophilic aromatic substitutions .
- Lipophilicity : The XLogP3 value (~3.7) suggests moderate hydrophobicity, impacting solubility in polar solvents .
Advanced Research Questions
Q. How can researchers address selectivity challenges in palladium-catalyzed couplings involving this compound?
Selectivity in cross-couplings (e.g., Suzuki, Sonogashira) is influenced by:
- Catalyst systems : Pd(PPh₃)₂Cl₂/CuI combinations minimize homocoupling by suppressing oxidative side reactions .
- Substituent effects : Electron-withdrawing groups (-CF₃, -OCF₂) direct coupling to the para position, while steric hindrance from ortho substituents can shift reactivity .
- Temperature and solvent : Et₃N as a base in THF at 60–80°C optimizes yields while avoiding decomposition of sensitive intermediates .
Q. What strategies optimize the stability of intermediates during multi-step synthesis?
- Protecting groups : Use of tert-butoxycarbonyl (Boc) groups for amines prevents undesired side reactions during bromination or coupling steps .
- Low-temperature conditions : Intermediates like tetrahydropyridines are stabilized at 0–5°C to prevent ring-opening or oxidation .
- Purification techniques : Flash chromatography (hexanes/EtOAc gradients) removes reactive byproducts, while HCl-mediated deprotection ensures high purity .
Q. How do computational studies aid in predicting reactivity patterns?
- DFT (Density Functional Theory) : Calculates transition-state energies to explain regioselectivity in arylations. For example, meta-directing effects of -CF₃ can be modeled to predict coupling sites .
- NMR chemical shift prediction : Tools like ACD/Labs or Gaussian simulate ¹³C shifts for trifluoromethyl groups, aiding in structural assignment .
Q. How can contradictory spectroscopic data be resolved during structural elucidation?
- Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers) that cause splitting in ¹H spectra .
- 2D NMR (COSY, HSQC) : Correlates proton-proton and carbon-proton couplings to distinguish overlapping signals in complex mixtures .
- Isotopic labeling : ¹⁹F NMR or deuterated solvents clarify ambiguous couplings in crowded spectral regions .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
